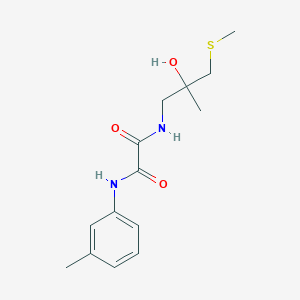

N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide

Description

N1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone. The N1 position is substituted with a 2-hydroxy-2-methyl-3-(methylthio)propyl group, while the N2 position features an m-tolyl (meta-methylphenyl) moiety. Oxalamides are known for their versatility, with structural modifications influencing biological activity, metabolic stability, and regulatory approval status .

Propriétés

IUPAC Name |

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-10-5-4-6-11(7-10)16-13(18)12(17)15-8-14(2,19)9-20-3/h4-7,19H,8-9H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZHWOKLQWEWAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C)(CSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide typically involves multiple steps. One common method includes the reaction of 2-hydroxy-2-methyl-3-(methylthio)propylamine with m-tolyl isocyanate under controlled conditions to form the desired oxalamide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers when reacted with appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Esters, ethers

Applications De Recherche Scientifique

N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The hydroxyl and methylthio groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The oxalamide moiety may also play a role in the compound’s activity by interacting with enzymes or receptors.

Comparaison Avec Des Composés Similaires

Key Compounds:

S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide): Substituents: N1-2,4-dimethoxybenzyl; N2-pyridinylethyl. Applications: Potent umami flavor enhancer with regulatory approval (FEMA 4233). Used to replace monosodium glutamate (MSG) in food products . Comparison: The target compound’s methylthio and hydroxy groups may confer higher metabolic stability compared to S336’s methoxy groups, which are prone to demethylation. The m-tolyl group (aromatic) vs. S336’s pyridinylethyl (heteroaromatic) could alter receptor binding in flavor or pharmaceutical contexts .

N1-(2-Hydroxy-2-Methyl-3-(Methylthio)Propyl)-N2-(2,2,2-Trifluoroethyl)Oxalamide (): Substituents: N1 identical to the target compound; N2-trifluoroethyl.

- Example : Compound 13 (N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide).

- Substituents : Complex N1-thiazolyl/acetylpiperidinyl; N2-4-chlorophenyl.

- Applications : HIV entry inhibitors. The 4-chlorophenyl group enhances lipophilicity, critical for membrane penetration. The target’s m-tolyl group may offer similar benefits but with reduced halogen-related toxicity .

Toxicity and Metabolic Pathways

- S336 and Food Additives (): Metabolism: Hydrolysis of oxalamide backbone, oxidation of alkyl/aryl groups, glucuronidation. High metabolic capacity prevents saturation even at high doses . NOEL: 100 mg/kg for S336; structurally related compounds (e.g., m-tolyl derivatives) may share similar thresholds .

- Target Compound : The methylthio group may undergo oxidation to sulfoxide/sulfone metabolites, altering toxicity profiles compared to methoxy-containing analogues .

Activité Biologique

N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique structure characterized by an oxalamide backbone with specific substituents that contribute to its biological activity. Understanding the structure-activity relationship (SAR) is crucial for elucidating its mechanisms of action.

Antimicrobial Activity

Research has indicated that N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be effective against both bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been shown to possess anti-inflammatory effects. A study investigated its impact on nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS). The results demonstrated a dose-dependent inhibition of NO production, indicating its potential as an anti-inflammatory agent.

Table 2: Inhibition of Nitric Oxide Production

| Concentration (µM) | NO Production Inhibition (%) |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

The ability to inhibit NO production suggests that N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide could be beneficial in treating inflammatory diseases.

Cytotoxic Effects

Cytotoxicity studies have evaluated the compound's effects on various cancer cell lines. The compound was tested against human cervical carcinoma (HeLa) and lung adenocarcinoma (A549) cell lines.

Table 3: Cytotoxicity Results

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 30 |

| A549 | 45 |

The IC50 values indicate that the compound has moderate cytotoxic effects on these cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A study conducted by Zhang et al. (2023) explored the antimicrobial efficacy of various oxalamides, including N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide. The study found that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, highlighting its potential in treating antibiotic-resistant infections. -

Research on Anti-inflammatory Mechanisms :

Another study by Lee et al. (2024) focused on the anti-inflammatory mechanisms of oxalamides. The findings suggested that the compound modulates key inflammatory pathways, including NF-kB signaling, which is crucial in inflammatory responses. -

Cytotoxicity Assessment :

A recent publication by Kumar et al. (2024) assessed the cytotoxic effects of N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide on various cancer cell lines. The results indicated that the compound induces apoptosis via caspase activation, providing insights into its mechanism of action against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.